molecular formula C19H20O3 B3416725 1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)- CAS No. 90-92-6

1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)-

Cat. No.: B3416725
CAS No.: 90-92-6
M. Wt: 296.4 g/mol
InChI Key: RIAYGXNEKYIZQL-FYWRMAATSA-N
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Description

1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)-, is a complex organic compound characterized by its molecular structure, which includes two methoxyphenyl groups and a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)-, typically involves the condensation of 4-methoxybenzaldehyde with 4-methoxyacetophenone under specific conditions. The reaction is often catalyzed by a strong base, such as potassium hydroxide, and conducted under reflux conditions to ensure the formation of the desired (E)-isomer.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using similar methods but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and the concentration of reagents, to optimize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions may involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH⁻) and electrophiles such as alkyl halides are typically employed.

Major Products Formed:

  • Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the substituents involved.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.

  • Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)-, exerts its effects depends on its specific application. For example, in biochemical studies, it may bind to specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Acetanisole: Similar in structure but lacks the additional methoxyphenyl group.

  • Anisyl methyl ketone: Another compound with a methoxyphenyl group but different positioning.

Properties

IUPAC Name

(2E)-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-4-15(13-14-5-9-17(21-2)10-6-14)19(20)16-7-11-18(22-3)12-8-16/h5-13H,4H2,1-3H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAYGXNEKYIZQL-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C1=CC=C(C=C1)OC)/C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71526-40-4, 90-92-6
Record name 1-Butanone, 1-(4-methoxyphenyl)-2-((4-methoxyphenyl)methylene)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071526404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chalcone,4'-dimethoxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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